molecular formula C19H26N2O3S B2734158 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1396795-15-5

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2734158
M. Wt: 362.49
InChI Key: VTNZNMWMCQSDRL-UHFFFAOYSA-N
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Description

Typically, a description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the compound.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves studying the 3D structure of the molecule, including bond lengths, bond angles, and conformational isomers. Techniques like X-ray crystallography and NMR spectroscopy are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant or a product.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. These properties can provide information about the compound’s behavior under different conditions.


Scientific Research Applications

Polyamine Catabolism and Antitumor Agents

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a related polyamine analogue, has been studied for its role in antitumor activity. It induces programmed cell death (PCD) in sensitive cell types by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This process, involving the catalysis of polyamines, results in the production of H2O2, suggesting oxidative stress as a contributing factor to its cytotoxicity in sensitive cells, thereby offering insights into the mechanism of action of similar compounds (Ha, Woster, Yager, & Casero, 1997).

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, particularly with less reactive (hetero)aryl chlorides. This catalytic system allows for a broad range of aromatic and aliphatic primary amides to be coupled in good to excellent yields, demonstrating the utility of oxalamide derivatives in facilitating complex chemical reactions (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel approach has been developed for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This process involves the Meinwald rearrangement and a new rearrangement sequence, proving useful in generating anthranilic acid derivatives and oxalamides. This method provides a new, efficient synthetic pathway for compounds that may share structural similarities with the queried chemical (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h4-5,7,12,15,24H,1-3,6,8-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNZNMWMCQSDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

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